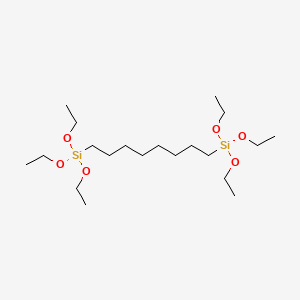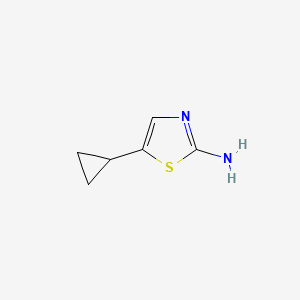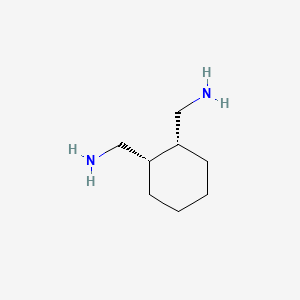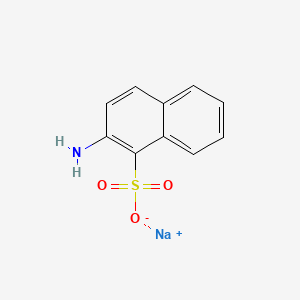
1,8-Bis(triethoxysilyl)octane
Vue d'ensemble
Description
1,8-Bis(triethoxysilyl)octane is an organosilicon compound with the molecular formula C20H46O6Si2 . It is commonly used as a silane coupling agent, a surface modifier, a crosslinking agent, and an adhesive in various applications.
Synthesis Analysis
The synthesis of 1,8-Bis(triethoxysilyl)octane can be achieved through a substitution reaction involving 1,8-dichlorooctane and triethoxysilane . The product is then purified and crystallized to obtain the final product .Molecular Structure Analysis
The molecular structure of 1,8-Bis(triethoxysilyl)octane contains a total of 73 bonds, including 27 non-H bonds and 21 rotatable bonds .Chemical Reactions Analysis
As a chemical reagent, 1,8-Bis(triethoxysilyl)octane is used for coupling reactions in organic synthesis . It reacts slowly with moisture/water .Physical And Chemical Properties Analysis
1,8-Bis(triethoxysilyl)octane has a molecular weight of 438.76 g/mol . It has a boiling point of 172-175°C at 0.75 mmHg , a density of 0.926 g/mL , and a refractive index of 1.4240 at 20°C .Applications De Recherche Scientifique
Coatings and Composite Applications
1,8-Bis(triethoxysilyl)octane is utilized as a bis-silane additive in coatings due to its ability to enhance hydrolytic stability. This leads to increased product shelf life, better substrate bonding, and improved mechanical properties in both coatings and composite materials .
Silane Coupling Agent
As a silane coupling agent, it reacts with the surface of inorganic or organic materials to improve adhesion and interface compatibility. This makes it valuable in various industrial applications where material bonding is crucial .
Chemical Intermediate
This compound serves as a chemical intermediate in research and industrial settings, indicating its role in the synthesis of more complex chemical entities .
Enhancing Physical and Biological Performance
In biomedical research, 1,8-Bis(triethoxysilyl)octane has been used to improve the physical and biological performance of dual-setting calcium phosphate cements. It aids in achieving greater crosslinking of the silicate matrix monomers, which results in higher initial compressive strength and better cytocompatibility .
Encapsulation of Porphyrins
The compound has been used in the encapsulation of porphyrins within mesoporous organosilica composites. These composites are prepared by the sol-gel method and are significant for their photodynamic efficiency .
Propriétés
IUPAC Name |
triethoxy(8-triethoxysilyloctyl)silane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H46O6Si2/c1-7-21-27(22-8-2,23-9-3)19-17-15-13-14-16-18-20-28(24-10-4,25-11-5)26-12-6/h7-20H2,1-6H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OSAJVUUALHWJEM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCO[Si](CCCCCCCC[Si](OCC)(OCC)OCC)(OCC)OCC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H46O6Si2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Related CAS |
503065-10-9 | |
| Record name | 1,8-Bis(triethoxysilyl)octane homopolymer | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=503065-10-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
DSSTOX Substance ID |
DTXSID30626459 | |
| Record name | 4,4,13,13-Tetraethoxy-3,14-dioxa-4,13-disilahexadecane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30626459 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
438.7 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1,8-Bis(triethoxysilyl)octane | |
CAS RN |
52217-60-4 | |
| Record name | 1,8-Bis(triethoxysilyl)octane | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=52217-60-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 4,4,13,13-Tetraethoxy-3,14-dioxa-4,13-disilahexadecane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30626459 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.







![Ethyl 1-(4-methoxyphenyl)-7-oxo-4,5,6,7-tetrahydro-1H-pyrazolo[3,4-c]pyridine-3-carboxylate](/img/structure/B1592773.png)







![Sodium 2,5-dichloro-4-[4,5-dihydro-3-methyl-5-oxo-4-(phenylazo)-1H-pyrazol-1-yl]benzenesulphonate](/img/structure/B1592788.png)
